

Characterization of Octaprenyl Monophosphate (Octaprenyl-MPDA): A Technical Guide

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Compound of Interest

Compound Name: Octaprenyl-MPDA

Cat. No.: B15547808

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Abstract

Octaprenyl monophosphate (also referred to as **Octaprenyl-MPDA** or octaprenyl phosphate) is a long-chain polyprenyl phosphate. While specific detailed characterization and biological activity data for the monophosphate form are limited in publicly accessible literature, the closely related octaprenyl pyrophosphate is a well-studied intermediate in vital bacterial biosynthetic pathways. This technical guide provides a comprehensive overview of the known physicochemical properties of **Octaprenyl-MPDA** and leverages the extensive research on octaprenyl pyrophosphate to infer its biological significance, potential mechanisms of action, and relevant experimental methodologies. This document aims to serve as a foundational resource for researchers investigating the therapeutic and biological potential of octaprenyl phosphates.

Physicochemical Characterization of Octaprenyl-MPDA

Octaprenyl-MPDA is a lipid molecule characterized by a C40 isoprenoid chain attached to a phosphate group. The primary available data on its physicochemical properties are summarized below.

Property	Value	Reference
CAS Number	112430-37-2	[1]
Synonyms	Octaprenyl phosphate	[1]
Molecular Formula	C40H67O4P	[1]
Molecular Weight	642.93 g/mol	[1]
Purity	>95% (as commercially available)	[1]
Format	Supplied in solution	

Biological Significance and Inferred Mechanism of Action

The biological role of the octaprenyl moiety is best understood through the study of octaprenyl pyrophosphate (OPP), the immediate precursor to the octaprenyl side chain of ubiquinones and menaquinones in bacteria. These quinones are essential components of the electron transport chain.

The biosynthesis of OPP is catalyzed by octaprenyl pyrophosphate synthase (OPPs), which facilitates the sequential condensation of five molecules of isopentenyl pyrophosphate (IPP) with farnesyl pyrophosphate (FPP). The resulting C40 octaprenyl chain is then transferred to 4-hydroxybenzoate by 4-hydroxybenzoate octaprenyltransferase in the ubiquinone pathway.

Given this context, **Octaprenyl-MPDA** could potentially interact with this pathway in several ways:

- As a substrate for kinases that could convert it to the active pyrophosphate form.
- As a competitive inhibitor of enzymes that recognize the octaprenyl pyrophosphate structure.
- As a precursor that can be metabolically activated.

Experimental Protocols

While specific protocols for the synthesis and analysis of **Octaprenyl-MPDA** are not readily available, the following sections provide methodologies adapted from the extensive research on polyprenyl pyrophosphates and their synthases.

Hypothetical Synthesis of Octaprenyl Monophosphate

A plausible synthetic route to octaprenyl monophosphate would involve the phosphorylation of octaprenol.

- **Source Octaprenol:** Obtain commercially or synthesize via established methods.
- **Phosphorylation:** React octaprenol with a suitable phosphorylating agent (e.g., POCl₃) in an anhydrous organic solvent in the presence of a base (e.g., pyridine).
- **Hydrolysis:** Carefully hydrolyze the resulting dichlorophosphate intermediate with water or a buffer to yield the monophosphate.
- **Purification:** Purify the crude **Octaprenyl-MPDA** using column chromatography on silica gel or a reversed-phase column.
- **Characterization:** Confirm the structure and purity using NMR (¹H, ¹³C, ³¹P) and mass spectrometry.

Characterization of Octaprenyl Pyrophosphate Synthase (OPPs) Activity

This protocol describes the expression, purification, and activity assay of the enzyme responsible for synthesizing the octaprenyl backbone.

- **Gene Cloning and Expression:** Clone the gene for OPPs from a bacterial source (e.g., *E. coli*) into an expression vector and transform into a suitable *E. coli* expression strain. Induce protein expression with IPTG.
- **Protein Purification:** Lyse the cells and purify the recombinant OPPs using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.
- **Enzyme Activity Assay:**

- Prepare a reaction mixture containing buffer, MgCl₂, dithiothreitol, [1-¹⁴C]IPP, FPP, and the purified OPPs enzyme.
- Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for E. coli OPPs).
- Stop the reaction by adding a quench solution (e.g., EDTA).
- Hydrolyze the pyrophosphate groups to alcohols using acid phosphatase.
- Extract the radioactive polyprenyl alcohols with an organic solvent (e.g., n-hexane).
- Analyze the product chain length using thin-layer chromatography (TLC) or HPLC and quantify the radioactivity.

Quantitative Data

The most robust quantitative data related to the octaprenyl backbone comes from the structural analysis of the octaprenyl pyrophosphate synthase (OPPs) enzyme.

Organism	PDB Code	Resolution (Å)	Space Group	Unit Cell Parameters (a, b, c in Å)	Reference
Thermotoga maritima	1V4E	2.28	P4 2(1) 2	151.53, 151.53, 69.72	
Escherichia coli	N/A	2.2	P2(1) 2(1) 2	117.0, 128.4, 46.4	
Helicobacter pylori	N/A	2.00	P4(1) 2(1) 2 or P4(3) 2(1) 2	109.33, 109.33, 103.41	

Conclusion

Octaprenyl-MPDA is a molecule of significant interest due to the established biological importance of its pyrophosphate counterpart in bacterial quinone biosynthesis. While direct

characterization of the monophosphate form is currently lacking in the scientific literature, this guide provides a framework for its study based on its known physicochemical properties and the wealth of information available for the related octaprenyl pyrophosphate. The provided experimental protocols, adapted from established methodologies, offer a starting point for researchers aiming to synthesize, purify, and evaluate the biological activity of **Octaprenyl-MPDA**. Further research is necessary to elucidate the specific roles and potential therapeutic applications of this long-chain polyprenyl monophosphate.

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References

- 1. larodan.com [larodan.com]
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